
4'-Methoxypuerarin
概要
説明
. この化合物はフラボノイドファミリーに属し、様々な薬理作用で知られています。 心血管疾患、糖尿病、その他の健康状態の治療における潜在的な治療効果について研究されています .
2. 製法
合成経路と反応条件: 4’-メトキシピエラリンの合成には、クズからピエラリンを抽出後、メチル化を行うなど、いくつかの段階が含まれます。 一般的な方法としては、ピエラリンを溶媒に溶解し、メチル化剤を加えるエマルション溶媒蒸発法があります . 反応条件には通常、ピエラリンのメチル化を成功させるために、温度とpHの制御が含まれます。
工業的生産方法: 4’-メトキシピエラリンの工業的生産には、多くの場合、大規模な抽出と精製プロセスが含まれます。 ナノ結晶化や凍結乾燥などの高度な技術を使用することで、化合物の溶解度とバイオアベイラビリティを高めることができます . これらの方法は、さまざまな用途に適した、高純度で収率の高い化合物の製造を保証します。
作用機序
4’-メトキシピエラリンの作用機序には、いくつかの分子標的と経路が含まれます。
心血管系: 一酸化窒素の産生を促進し、カリウムチャネルを開くことによって血管拡張作用を発揮します.
糖尿病: インスリンシグナル伝達経路を調節することにより、インスリン感受性を高め、血糖値を低下させます.
神経保護: 抗酸化酵素をアップレギュレートし、炎症マーカーを減少させることにより、酸化ストレスとアポトーシスから保護します.
6. 類似の化合物との比較
4’-メトキシピエラリンは、その特定のメチル化パターンにより、イソフラボン配糖体の中でユニークです。類似の化合物には以下が含まれます。
ピエラリン: 4’-メトキシピエラリンが由来する母体化合物.
ダイジン: 類似の薬理作用を持つ別のイソフラボン配糖体.
ゲニステイン: 大豆に含まれるイソフラボン配糖体で、抗酸化作用と抗炎症作用があります.
これらの化合物と比較して、4’-メトキシピエラリンはバイオアベイラビリティが高く、特定の治療効果があるため、研究開発にとって貴重な化合物です .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxypuerarin involves several steps, including the extraction of puerarin from Pueraria lobata, followed by methylation. One common method is the emulsion solvent evaporation method, which involves dissolving puerarin in a solvent, followed by the addition of a methylating agent . The reaction conditions typically include controlled temperature and pH to ensure the successful methylation of puerarin.
Industrial Production Methods: Industrial production of 4’-Methoxypuerarin often involves large-scale extraction and purification processes. The use of advanced techniques such as nanocrystallization and freeze-drying can enhance the solubility and bioavailability of the compound . These methods ensure that the compound is produced in high purity and yield, suitable for various applications.
化学反応の分析
反応の種類: 4’-メトキシピエラリンは、以下を含むいくつかのタイプの化学反応を起こします。
酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: この反応は、水素の添加または酸素の除去を伴います。一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。
置換: この反応は、ある官能基が別の官能基に置き換わる反応です。一般的な試薬には、ハロゲンとアルキル化剤があります。
一般的な試薬と条件: これらの反応は通常、特定の温度、pHレベル、触媒の存在など、制御された条件下で行われます。 たとえば、酸化反応は酸性または塩基性条件を必要とする場合がありますが、還元反応は不要な副反応を防ぐために不活性雰囲気を必要とする場合があります .
生成される主な生成物: これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、4’-メトキシピエラリンの酸化は、キノンの生成につながる可能性がありますが、還元はアルコールまたはエーテルを生成する可能性があります .
4. 科学研究への応用
4’-メトキシピエラリンは、以下を含む幅広い科学研究への応用を持っています。
科学的研究の応用
4’-Methoxypuerarin has a wide range of scientific research applications, including:
類似化合物との比較
4’-Methoxypuerarin is unique among isoflavone glycosides due to its specific methylation pattern. Similar compounds include:
Puerarin: The parent compound from which 4’-Methoxypuerarin is derived.
Daidzin: Another isoflavone glycoside with similar pharmacological properties.
Genistin: An isoflavone glycoside found in soybeans with antioxidant and anti-inflammatory effects.
Compared to these compounds, 4’-Methoxypuerarin has enhanced bioavailability and specific therapeutic effects, making it a valuable compound for research and development .
特性
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-29-11-4-2-10(3-5-11)13-9-30-21-12(17(13)25)6-7-14(24)16(21)22-20(28)19(27)18(26)15(8-23)31-22/h2-7,9,15,18-20,22-24,26-28H,8H2,1H3/t15-,18-,19+,20-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRLUNPRLSNXRR-PGPONNFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238868 | |
| Record name | 4'-Methoxypuerarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92117-94-7 | |
| Record name | 4'-Methoxypuerarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092117947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Methoxypuerarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the presence of 4'-Methoxypuerarin in Acanthopanax senticosus?
A1: this compound was identified as one of the chemical constituents of Acanthopanax senticosus for the first time in a study focusing on its chemical composition []. The study isolated 19 compounds from the plant, highlighting the diversity of its chemical constituents.
Q2: Could you elaborate on the isolation and structural characterization of this compound from its natural source?
A2: While the provided research papers do not detail the isolation process specifically for this compound, they do describe the isolation of similar isoflavone glycosides. In the case of Pueraria lobata, researchers used a combination of column chromatography and RP-preparative HPLC to isolate two new isoflavone diglycosides []. Structural characterization of these compounds involved utilizing spectroscopic methods like MS, 1H-NMR, and 13C-NMR [, ]. These techniques allowed researchers to elucidate the structures and confirm the identity of the isolated compounds, including this compound.
Q3: Has there been any research regarding the synthesis of this compound?
A3: While the provided research articles don't directly focus on this compound synthesis, one study explores the total synthesis of structurally related isoflavone C-glycosides, 6-tert-butyl puerarin and 6-tert-butyl-4'-methoxypuerarin []. The researchers employed a deoxybenzoin pathway for this synthesis. This approach could potentially be adapted for the synthesis of this compound, offering valuable insights for future research in this area.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



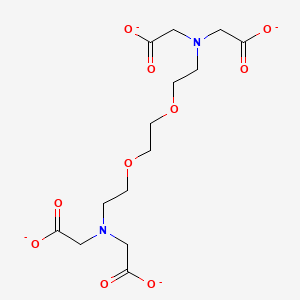

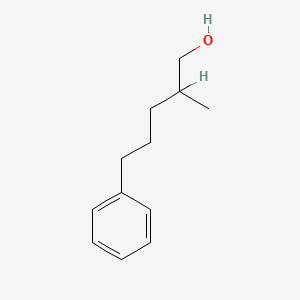
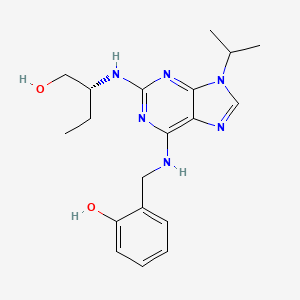
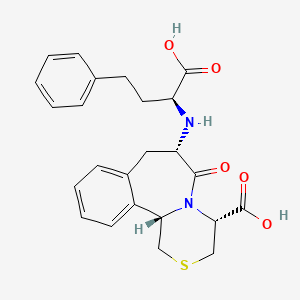
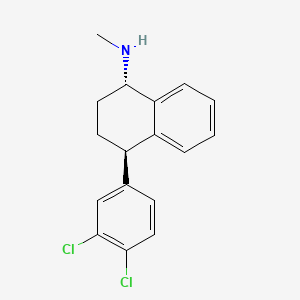
![4-methyl-N'-{[(phenylsulfanyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B1233780.png)

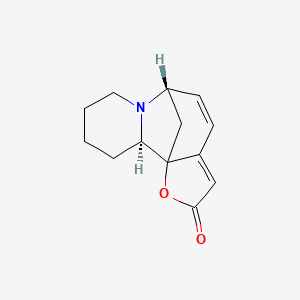
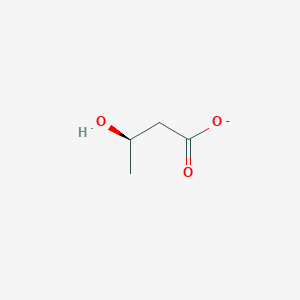
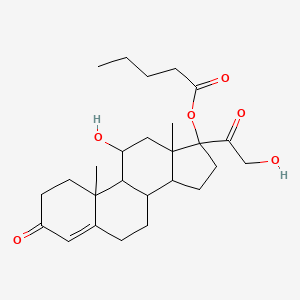

![2-Methyl-8-phenylmethoxyimidazo[1,2-a]pyrazin-3-amine;hydrate;hydrochloride](/img/structure/B1233790.png)
